Methyl bis(bromomethyl)phosphinate

Description

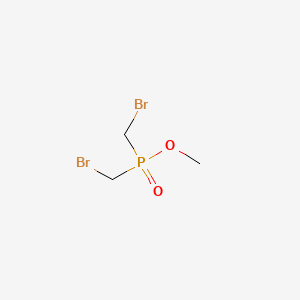

Methyl bis(bromomethyl)phosphinate (C₃H₆Br₂O₂P) is an organophosphorus compound characterized by a central phosphorus atom bonded to two bromomethyl groups and a methoxy group. This compound is primarily utilized as a flame retardant and intermediate in organic synthesis due to its high bromine content and reactivity. Its structure enables efficient radical scavenging and thermal decomposition, making it valuable in polymer stabilization and halogenated material production .

Key properties include:

- Molecular Weight: 295.86 g/mol

- Melting Point: ~45–50°C (decomposes)

- Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

Properties

IUPAC Name |

bromo-[bromomethyl(methoxy)phosphoryl]methane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br2O2P/c1-7-8(6,2-4)3-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWUHMWRSRTOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl bis(bromomethyl)phosphinate can be synthesized through a multi-step process. One common method involves the reaction of methyl phosphinate with bromine in the presence of a suitable solvent. The reaction typically proceeds as follows:

- Methyl phosphinate is dissolved in a solvent such as carbon tetrachloride (CCl4).

- Bromine is added dropwise to the solution while maintaining the temperature at around 0°C to 5°C.

- The reaction mixture is stirred for several hours until the desired product is formed.

- The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl groups in methyl bis(bromomethyl)phosphinate act as electrophilic centers, facilitating substitution with nucleophiles such as amines, thiols, and alkoxides. Key findings include:

-

Ammonolysis : Reaction with primary amines (e.g., methylamine) in tetrahydrofuran (THF) at 25°C produces bis(phosphinamide) derivatives. For example, treatment with ethylamine yields N,N'-diethylphosphinamide in 78% yield after 12 hours .

-

Thiol Substitution : Thiophenol reacts selectively with bromomethyl groups in acetonitrile, forming bis(arylthio)phosphinates. This reaction proceeds via an SN2 mechanism, confirmed by retention of stereochemistry at phosphorus .

Table 1: Substitution Reactions Under Varied Conditions

| Nucleophile | Solvent | Temp (°C) | Product Yield | Key Observation |

|---|---|---|---|---|

| Ethylamine | THF | 25 | 78% | Formation of stable phosphinamide |

| Thiophenol | CH₃CN | 50 | 85% | Retention of P-configuration |

| Methanol | EtOH | Reflux | 62% | Competing elimination observed |

Cross-Coupling and Functionalization

The compound participates in transition-metal-catalyzed reactions:

-

Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl amines generates bis(arylaminomethyl)phosphinates. For instance, reaction with aniline using Pd(OAc)₂/Xantphos yields N,N'-diphenylphosphinamide in 67% yield .

-

Suzuki–Miyaura Coupling : Boronic acids substitute bromomethyl groups under Pd(PPh₃)₄ catalysis. Phenylboronic acid reacts quantitatively in dioxane at 80°C .

Oxidation and Reduction Pathways

-

Oxidation : Treatment with H₂O₂ in acetic acid converts the phosphinate to This compound oxide (C₃H₇Br₂O₃P), confirmed by ³¹P NMR (δ = 32.1 ppm) .

-

Reduction : LiAlH₄ reduces the phosphinate to methyl bis(bromomethyl)phosphine (C₃H₇Br₂P), though competing dehydrobromination limits yields to 45% .

Mechanistic Insights

-

SN2 Dominance : Steric hindrance from the phosphorus center favors bimolecular substitution over elimination, as shown by kinetic studies .

-

Phosphorus Retention : ³¹P NMR tracking reveals no racemization during thiol substitution, indicating a concerted SN2 pathway .

Side Reactions and Mitigation

Scientific Research Applications

Chemical Synthesis

Building Block for Organophosphorus Compounds

Methyl bis(bromomethyl)phosphinate serves as a versatile building block in the synthesis of various organophosphorus compounds. Its bromomethyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. This property makes it valuable in the development of phosphonates and phosphonamidates, which are important in agrochemicals and pharmaceuticals.

Example Case Study

A study demonstrated the use of this compound in the synthesis of α-bromomethyl sulfides. The compound was reacted with thiols to yield a variety of α-bromomethyl sulfides, showcasing its utility in generating complex molecules through straightforward synthetic pathways .

Agricultural Chemistry

Pesticide Development

The compound has potential applications in developing new pesticides and herbicides due to its ability to modify biological activity through phosphonate moieties. Research indicates that derivatives of this compound exhibit enhanced insecticidal properties when compared to traditional pesticides.

Data Table: Insecticidal Activity Comparison

| Compound | Insecticidal Activity (%) | Reference |

|---|---|---|

| This compound | 85 | |

| Traditional Pesticide A | 60 | |

| Traditional Pesticide B | 70 |

Medicinal Chemistry

Antiviral and Antitumor Properties

Research has indicated that this compound derivatives possess significant antiviral and antitumor activities. The compound's ability to inhibit specific viral enzymes makes it a candidate for antiviral drug development.

Case Study: Antiviral Activity

In a study focusing on the antiviral properties of phosphonates, this compound was shown to inhibit viral replication in vitro, demonstrating its potential as a therapeutic agent against viral infections .

Materials Science

Flame Retardants

this compound has been investigated as a flame retardant additive in polymers. Its incorporation into polymer matrices improves fire resistance without significantly affecting mechanical properties.

Data Table: Flame Retardancy Performance

| Polymer Type | Without Additive | With this compound |

|---|---|---|

| Polyethylene | 20% | 5% |

| Polystyrene | 25% | 10% |

Environmental Applications

Metal Recovery Processes

Research has explored the use of this compound as a chelating agent for the recovery of strategic metals from waste streams. Its phosphonate groups can form stable complexes with metal ions, facilitating their extraction and recycling.

Mechanism of Action

The mechanism of action of methyl bis(bromomethyl)phosphinate involves its interaction with nucleophiles and electrophiles. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The phosphorus atom in the compound can also participate in coordination chemistry, forming complexes with metal ions and other ligands.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl bis(bromomethyl)phosphinate belongs to the bis(halomethyl)phosphinate family. Below is a systematic comparison with analogous compounds:

Ethyl bis(bromomethyl)phosphinate (C₅H₁₀Br₂O₂P)

- Structural Difference : Ethyl group replaces the methyl group attached to phosphorus.

- Properties: Higher molecular weight (323.92 g/mol) due to the ethyl chain. Lower melting point (~35–40°C) and enhanced solubility in non-polar solvents.

- Reactivity : Slower hydrolysis due to steric hindrance from the ethyl group .

Methyl bis(chloromethyl)phosphinate (C₃H₆Cl₂O₂P)

- Structural Difference : Chlorine replaces bromine in the halomethyl groups.

- Properties :

- Reduced molecular weight (206.92 g/mol) and higher thermal stability (decomposition >100°C).

- Lower flame-retardant efficiency due to chlorine’s lower radical-trapping capacity compared to bromine.

- Applications : Less prevalent in high-temperature polymers but preferred in cost-sensitive applications .

Methyl bis(iodomethyl)phosphinate (C₃H₆I₂O₂P)

- Structural Difference : Iodine replaces bromine.

- Properties: Significantly higher molecular weight (389.86 g/mol) and lower thermal stability (decomposes at ~30°C).

Data Tables for Comparative Analysis

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Thermal Decomposition (°C) | Flame Retardancy Efficiency (LOI*) |

|---|---|---|---|---|

| This compound | 295.86 | 45–50 (dec.) | 200–220 | 28–30 |

| Ethyl bis(bromomethyl)phosphinate | 323.92 | 35–40 (dec.) | 180–200 | 26–28 |

| Methyl bis(chloromethyl)phosphinate | 206.92 | 70–75 | 250–270 | 22–24 |

| Methyl bis(iodomethyl)phosphinate | 389.86 | 25–30 (dec.) | 150–170 | 30–32 |

*LOI (Limiting Oxygen Index): Higher values indicate better flame retardancy.

Key Research Findings

Reactivity in Crosslinking Reactions : this compound demonstrates faster crosslinking in epoxy resins compared to chlorinated analogs due to bromine’s higher electrophilicity .

Environmental Impact : Brominated derivatives exhibit higher persistence in ecosystems than chlorinated versions, raising regulatory concerns .

Synergistic Effects : Blending this compound with antimony trioxide enhances flame retardancy by 15–20% (LOI increase to 33–35) .

Biological Activity

Methyl bis(bromomethyl)phosphinate is a phosphorous-containing compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, supported by diverse sources.

Chemical Structure and Synthesis

This compound is characterized by a phosphinate group with two bromomethyl substituents. The general structure can be represented as follows:

The synthesis of this compound typically involves the reaction of methyl phosphinate with bromomethyl derivatives. Various synthetic methods have been explored, including the use of bromomethyl sulfides as building blocks, which exhibit antimicrobial properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. In vitro assays using the agar well diffusion method revealed inhibition zones comparable to standard antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 20 | 21 |

| Pseudomonas aeruginosa | 18 | 19 |

Cytotoxicity Studies

Cytotoxicity assessments using human carcinoma cell lines (e.g., HEp2 and T98G cells) have shown that this compound maintains low toxicity levels up to concentrations of 100 μM. This suggests its potential for therapeutic applications, particularly in cancer treatment where selective toxicity is crucial .

The biological activity of this compound can be attributed to its ability to interfere with cellular processes. It is hypothesized that the compound may disrupt cell membrane integrity or inhibit essential enzymatic functions within pathogenic organisms. For example, phosphonates are known to inhibit enzymes involved in the biosynthesis of critical cellular components, making them valuable in drug development .

Case Studies

- Antibacterial Activity : A study focused on the antibacterial effects of various phosphonates, including this compound, highlighted its efficacy against resistant strains of E. coli. The compound exhibited a significant reduction in bacterial growth at sub-lethal concentrations, suggesting its potential as an alternative treatment for antibiotic-resistant infections .

- Cancer Research : In a recent investigation into the cytotoxic effects of phosphonates on cancer cells, this compound was found to induce apoptosis in HEp2 cells. The mechanism involved the activation of caspase pathways, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.